molecular formula C15H16N2O4 B14228858 diethyl (Z)-4-diazo-2-phenylpent-2-enedioate

diethyl (Z)-4-diazo-2-phenylpent-2-enedioate

Cat. No.: B14228858
M. Wt: 288.30 g/mol
InChI Key: NOCILDNTPFAPMP-BENRWUELSA-N
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Description

Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate typically involves the diazotization of an appropriate precursor. One common method is the reaction of diethyl 2-phenylpent-2-enedioate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazo compound and to ensure high yields. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenylpent-2-enedioates.

Scientific Research Applications

Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of carbenes, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-phenylpent-2-enedioate: Lacks the diazo group but shares a similar backbone structure.

    Diazoacetates: Compounds with a diazo group attached to an acetate moiety.

    Phenyl diazo compounds: Compounds with a diazo group attached to a phenyl ring.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

diethyl (Z)-4-diazo-2-phenylpent-2-enedioate

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(11-8-6-5-7-9-11)10-13(17-16)15(19)21-4-2/h5-10H,3-4H2,1-2H3/b12-10-

InChI Key

NOCILDNTPFAPMP-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C(=[N+]=[N-])C(=O)OCC)/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=CC(=[N+]=[N-])C(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

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